

An In-depth Technical Guide to the Thermophysical Properties of n-Eicosane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Eicosane

Cat. No.: B1172931

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Eicosane (C₂₀H₄₂) is a straight-chain alkane with twenty carbon atoms. As a significant component of paraffin wax, it finds applications in various fields, including thermal energy storage, lubrication, and as a reference material in chromatography. For researchers, scientists, and professionals in drug development, a thorough understanding of its thermophysical properties is crucial for process design, material characterization, and formulation development. This guide provides a comprehensive database of the core thermophysical properties of **n-eicosane**, detailed experimental protocols for their measurement, and a visual representation of the experimental workflow.

Core Thermophysical Properties of n-Eicosane

The following tables summarize the key thermophysical properties of **n-eicosane**, compiled from various scientific sources. These properties are fundamental for modeling its behavior in different applications.

General and Phase Transition Properties

Property	Value	Units	Conditions
Molecular Formula	C ₂₀ H ₄₂	-	-
Molar Mass	282.55	g/mol	-
Melting Point	36.4 - 37	°C	1 atm
Boiling Point	343.1	°C	1 atm
Enthalpy of Fusion	241	J/g	At melting point
Enthalpy of Vaporization	~310	J/g	At boiling point

Density

The density of **n-eicosane** is dependent on its phase (solid or liquid) and temperature.

Temperature (°C)	Density (g/cm ³)	Phase
20	0.856	Solid
40	0.780	Liquid

Thermal Conductivity

Thermal conductivity is a measure of a material's ability to conduct heat.

Temperature (°C)	Thermal Conductivity (W/m·K)	Phase
Room Temperature	0.4716	Solid

Specific Heat Capacity

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius.

Temperature (°C)	Specific Heat Capacity (J/g·K)	Phase
6.0	2.135	Solid

Viscosity

The viscosity of liquid **n-eicosane** decreases with increasing temperature.

| Temperature (°C) | Dynamic Viscosity (mPa·s) | |---|---|---| 40 | ~4.6 | | 60 | ~2.8 | | 80 | ~1.9 |

Experimental Protocols

Accurate measurement of thermophysical properties is essential for reliable data. The following are detailed methodologies for key experiments cited in the determination of **n-eicosane**'s properties.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the temperatures and heat flows associated with thermal transitions in a material.[\[1\]](#)

Objective: To determine the melting point and enthalpy of fusion of **n-eicosane**.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans
- Analytical balance (accurate to ± 0.01 mg)
- High-purity **n-eicosane** sample (5-10 mg)
- Inert gas supply (e.g., nitrogen)

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **n-eicosane** into an aluminum DSC pan.
- Encapsulation: Hermetically seal the pan to prevent any loss of sample due to evaporation.
- Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide an inert atmosphere.
- Thermal Program:
 - Equilibrate the sample at a temperature below the expected melting point (e.g., 20°C).
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 50°C).
 - Hold the sample at the final temperature for a few minutes to ensure complete melting.
 - Cool the sample back to the initial temperature at the same controlled rate.
- Data Analysis: The DSC thermogram will show a peak corresponding to the melting of **n-eicosane**.
 - The onset temperature of the peak is taken as the melting point.
 - The area under the peak is integrated to determine the enthalpy of fusion (in J/g).

Pycnometer Method for Density Measurement

A pycnometer is a flask with a specific, accurately known volume, used for measuring the density of liquids.

Objective: To determine the density of liquid **n-eicosane** at a specific temperature.

Apparatus:

- Pycnometer (specific gravity bottle) with a calibrated volume
- Analytical balance

- Thermostatic water bath
- **n-Eicosane** sample
- Distilled water

Procedure:

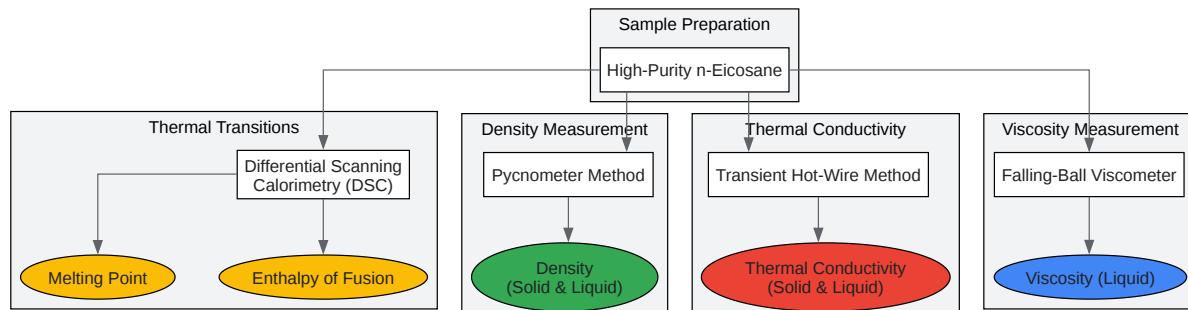
- Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
- Weigh Empty: Accurately weigh the empty, dry pycnometer (m_{pyc}).
- Weigh with Water: Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary. Place the filled pycnometer in the thermostatic water bath at a known temperature (e.g., 40°C) until thermal equilibrium is reached. Dry the outside of the pycnometer and weigh it ($m_{pyc+water}$).
- Weigh with **n-Eicosane**: Empty and dry the pycnometer. Fill it with molten **n-eicosane** (at a temperature above its melting point, e.g., 40°C). Repeat the process of inserting the stopper, achieving thermal equilibrium in the water bath, drying the exterior, and weighing ($m_{pyc+eicosane}$).
- Calculation:
 - Mass of water: $m_{water} = m_{pyc+water} - m_{pyc}$
 - Volume of pycnometer (at the specific temperature): $V_{pyc} = m_{water} / \rho_{water}$ (where ρ_{water} is the known density of water at that temperature).
 - Mass of **n-eicosane**: $m_{eicosane} = m_{pyc+eicosane} - m_{pyc}$
 - Density of **n-eicosane**: $\rho_{eicosane} = m_{eicosane} / V_{pyc}$

Transient Hot-Wire Method for Thermal Conductivity

The transient hot-wire method is a reliable technique for measuring the thermal conductivity of fluids and solids.[2]

Objective: To determine the thermal conductivity of solid and liquid **n-eicosane**.

Apparatus:


- Transient hot-wire apparatus (including a thin platinum wire, power source, and data acquisition system)
- Sample cell
- **n-Eicosane** sample

Procedure:

- Sample Preparation:
 - For liquid phase: Melt the **n-eicosane** and pour it into the sample cell, ensuring the platinum wire is fully immersed.
 - For solid phase: Melt the **n-eicosane** in the sample cell and then allow it to solidify completely around the wire.
- Measurement:
 - A constant electrical current is passed through the platinum wire, causing it to heat up.
 - The temperature rise of the wire is measured as a function of time by recording its resistance change.
- Data Analysis: The thermal conductivity (λ) is calculated from the slope of the linear portion of the plot of temperature rise versus the logarithm of time, using the following equation: $\lambda = (q / 4\pi\lambda) * \ln(t) + C$ where 'q' is the heat generated per unit length of the wire, and 'C' is a constant.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key thermophysical properties of **n-eicosane**.

[Click to download full resolution via product page](#)

Workflow for Determining **n-Eicosane's** Thermophysical Properties.

This guide provides a foundational database and experimental framework for working with **n-eicosane**. For highly specific applications, it is recommended to consult original research papers and perform measurements under the conditions relevant to the intended use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Transient hot wire method - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermophysical Properties of n-Eicosane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1172931#n-eicosane-thermophysical-properties-database>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com